molecular formula C22H24N2O2S B4994634 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-methylsulfanylquinoline

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-methylsulfanylquinoline

Cat. No.: B4994634
M. Wt: 380.5 g/mol
InChI Key: UQZLJAZVIFUUCL-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-methylsulfanylquinoline is a complex organic compound with a unique structure that includes both isoquinoline and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-methylsulfanylquinoline typically involves multi-step organic reactions. One common route includes the formation of the isoquinoline ring followed by the introduction of the quinoline moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-methylsulfanylquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often include controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-methylsulfanylquinoline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-methylsulfanylquinoline involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    HM30181A: A P-glycoprotein inhibitor with a similar isoquinoline structure.

    [18F]MC225: A fluorine-18 labeled PET tracer used for measuring P-glycoprotein function at the blood-brain barrier.

Uniqueness

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-methylsulfanylquinoline is unique due to its specific combination of isoquinoline and quinoline moieties, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-methylsulfanylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-14-9-22(23-19-6-5-17(27-4)12-18(14)19)24-8-7-15-10-20(25-2)21(26-3)11-16(15)13-24/h5-6,9-12H,7-8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZLJAZVIFUUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)SC)N3CCC4=CC(=C(C=C4C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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